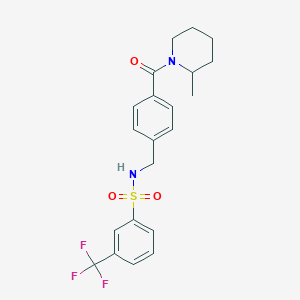

N-(4-(2-methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(4-(2-Methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a trifluoromethyl group at the meta position. The benzyl group at the sulfonamide nitrogen is further functionalized with a 2-methylpiperidine-1-carbonyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring may contribute to binding interactions through its basic nitrogen and conformational rigidity .

Properties

IUPAC Name |

N-[[4-(2-methylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O3S/c1-15-5-2-3-12-26(15)20(27)17-10-8-16(9-11-17)14-25-30(28,29)19-7-4-6-18(13-19)21(22,23)24/h4,6-11,13,15,25H,2-3,5,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWVEQHMEPEXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine moiety, a trifluoromethyl group, and a benzenesulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 396.42 g/mol. The presence of the trifluoromethyl group is notable for its influence on biological activity, often enhancing lipophilicity and metabolic stability.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing sulfonamide and trifluoromethyl groups have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with similar substitutions exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | PACA2 | 52.1 |

| Compound A | PACA2 | 44.4 |

| Compound B | HCT116 | 17.8 |

| Compound C | HePG2 | 12.4 |

These results indicate that modifications to the piperidine structure can lead to enhanced anticancer properties through mechanisms such as apoptosis induction and inhibition of key oncogenic pathways (e.g., EGFR and KRAS down-regulation) .

2. Antibacterial Activity

The antibacterial properties of sulfonamides are well-documented. A related study showed that compounds with similar functional groups displayed minimum inhibitory concentrations (MICs) against Escherichia coli and Candida albicans. The most active compound had an MIC value of 4.88 µg/mL against Bacillus mycoides, indicating strong antibacterial activity .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit key enzymes involved in tumor progression and inflammation.

- Interaction with Cellular Pathways : The structural features may facilitate binding to specific protein targets, modulating signaling pathways crucial for cell proliferation and survival.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of benzenesulfonamide derivatives in vitro against human cancer cell lines. The results indicated that modifications at the piperidine position significantly affected cytotoxicity, with some derivatives showing superior activity compared to established drugs .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of sulfonamide derivatives against various bacterial strains. The study found that the introduction of trifluoromethyl groups enhanced the compounds' effectiveness, suggesting that structural modifications can be strategically employed to optimize antibacterial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties

Key Observations:

- Trifluoromethyl vs. Fluorine: The target compound’s trifluoromethyl group provides greater electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogues (e.g., Example 53 in ). This may enhance target binding and metabolic stability .

- Piperidine vs.

- Perfluorinated Compounds (PFCs) : Unlike the heavily fluorinated PFCs in , the target compound’s single trifluoromethyl group balances bioavailability and environmental safety .

Cytotoxicity and Mechanism:

- The trifluoromethyl group may improve membrane permeability, leading to lower IC₅₀ values compared to non-fluorinated sulfonamides .

- Example 53 : Demonstrated potent cytotoxicity in SRB assays (IC₅₀ <1 μM), attributed to its chromen-4-one and pyrazolo-pyrimidine moieties interfering with kinase signaling .

- N-(4-Fluorobenzyl) Derivatives : Exhibited moderate cytotoxicity (IC₅₀ ~10–50 μM) in preliminary screens, likely due to thioacetamide-mediated redox modulation .

Metabolic Stability:

- The piperidine ring in the target compound may reduce first-pass metabolism compared to smaller heterocycles (e.g., triazoles in ), enhancing oral bioavailability .

Physicochemical Properties

- Solubility : The trifluoromethyl group and piperidine moiety likely confer moderate aqueous solubility (~10–50 μM), superior to heavily fluorinated PFCs () but inferior to polar derivatives like N-methylpyrimidin-2-amine () .

- logP : Estimated logP of ~3.5 for the target compound aligns with CNS drug-like properties, contrasting with PFCs (logP >5) and simpler amides (logP ~2) in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.